1-(3-Nitrophenyl)ethanamine hydrochloride

Catalog No.
S791303
CAS No.
92259-19-3
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Nitrophenyl)ethanamine hydrochloride

CAS Number

92259-19-3

Product Name

1-(3-Nitrophenyl)ethanamine hydrochloride

IUPAC Name

1-(3-nitrophenyl)ethanamine;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H

InChI Key

IKBMZMKEBCIDPD-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Potential in Medicinal Chemistry:

While the specific research applications of 1-(3-Nitrophenyl)ethanamine hydrochloride (1-(3-NPE)-HCl) are limited and not extensively documented, its structural similarity to known bioactive molecules suggests potential in medicinal chemistry. The presence of the nitro group and the aromatic ring system raises possibilities for exploring its activity in various areas, such as:

  • Antimicrobial activity: The introduction of nitro groups into aromatic compounds has been shown to enhance their antimicrobial properties []. Studies have identified the potential of nitro-aromatic compounds as antibacterial and antifungal agents []. However, specific research on the antimicrobial activity of 1-(3-NPE)-HCl is lacking.
  • Enzyme inhibition: Nitro-aromatic compounds can interact with enzymes by various mechanisms, potentially leading to their inhibition []. Exploring the interaction of 1-(3-NPE)-HCl with specific enzymes relevant to disease processes could be an avenue for further research.

Use in Organic Synthesis:

-(3-NPE)-HCl can potentially serve as a building block in organic synthesis due to the presence of the functional groups in its structure. The primary amine and the nitro group can participate in various synthetic reactions, allowing for the creation of more complex molecules with desired properties.

For example, the primary amine could be involved in:

  • Acylation reactions: Formation of amides by reacting with various carboxylic acid derivatives.
  • Alkylation reactions: Formation of secondary or tertiary amines by reacting with alkylating agents.

The nitro group can undergo:

  • Reduction reactions: Conversion to an amine group, potentially leading to different functionalities.

1-(3-Nitrophenyl)ethanamine hydrochloride, with the chemical formula C8H11ClN2O2C_8H_{11}ClN_2O_2 and a molecular weight of approximately 202.64 g/mol, is a compound characterized by the presence of a nitrophenyl group attached to an ethanamine structure. This compound is often used in various chemical and biological applications due to its unique properties. The compound is soluble in water and exhibits high gastrointestinal absorption, making it relevant for pharmaceutical formulations .

Typical of amines and nitro compounds. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, leading to the formation of 1-(3-aminophenyl)ethanamine.
  • Acid-Base Reactions: As a hydrochloride salt, it can dissociate in solution, allowing for acid-base reactions typical of amines.

The specific reaction pathways depend on the conditions and reagents involved.

The synthesis of 1-(3-Nitrophenyl)ethanamine hydrochloride typically involves:

  • Nitration of Phenol: Starting from phenol, nitration can produce 3-nitrophenol.
  • Alkylation: The 3-nitrophenol can be reacted with ethyl bromide or a similar alkylating agent in the presence of a base to yield 1-(3-nitrophenyl)ethanol.
  • Amine Formation: Reduction of the resulting alcohol with lithium aluminum hydride or similar reducing agents leads to the formation of the corresponding amine.
  • Formation of Hydrochloride Salt: The amine can then be converted into its hydrochloride salt by treatment with hydrochloric acid.

These steps must be carefully controlled to ensure high yield and purity of the final product.

1-(3-Nitrophenyl)ethanamine hydrochloride finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders.
  • Research Tool: It is utilized in biochemical research for studying enzyme interactions and receptor binding.
  • Chemical Synthesis: The compound acts as a building block for more complex organic molecules.

Several compounds share structural similarities with 1-(3-Nitrophenyl)ethanamine hydrochloride. Notable examples include:

Compound NameCAS NumberMolecular FormulaUnique Features
(S)-1-(3-Nitrophenyl)ethanamine hydrochloride839709-98-7C8H11ClN2O2C_8H_{11}ClN_2O_2S-enantiomer; potential differences in biological activity
(R)-1-(3-Nitrophenyl)ethanamine hydrochloride66764116C8H11ClN2O2C_8H_{11}ClN_2O_2R-enantiomer; may exhibit different pharmacological properties
1-(3-Nitrophenyl)ethanamine90271-37-7C8H10N2O2C_8H_{10}N_2O_2Lacks hydrochloride; different solubility characteristics

These compounds are unique due to their stereochemistry or functional groups that influence their biological activity and applications.

Dates

Modify: 2023-08-15

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